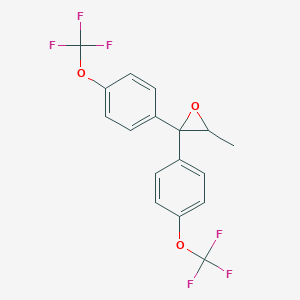
3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane
Overview
Description
“3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane” is a chemical compound with the molecular formula C17H12F6O3 and a molecular weight of 378.26 g/mol . It is used in the synthesis of polymers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-membered oxirane ring with two phenyl rings attached, each substituted with a trifluoromethoxy group .Scientific Research Applications
Applications in Material Science
Development of Dental Composite Materials : Oxiranes are explored for non-shrinking dental composite materials due to their ring-opening properties. Siloranes, compounds combining silane and oxirane, are particularly noted for potentially reducing the adverse biological effects associated with reactive oxirane molecules (Schweikl, Schmalz, & Weinmann, 2002).
Synthesis of Polyfluorinated Tertiary Alcohols : The ring-opening reactions of certain oxiranes with nucleophiles result in the formation of tertiary alcohols, demonstrating the chemical versatility and utility of oxiranes in synthesizing complex fluorinated compounds (Petrov, 2002).
Applications in Polymer Chemistry
- Epoxy Resins for Corrosion Inhibition : Epoxy resins derived from oxirane compounds, such as 2,2′-bis(oxiran-2-ylmethoxy)-1,1′-biphenyl, show promise as corrosion inhibitors for carbon steel in acidic mediums. These resins form protective films on metal surfaces, demonstrating the potential of oxiranes in coatings and materials protection (Dagdag et al., 2019).
Applications in Organic Synthesis
Synthesis of Functionalized Oxazoles : Oxiranes serve as key intermediates in the synthesis of various functionalized organic compounds, such as oxazoles, which have applications ranging from materials science to pharmaceuticals (Misra & Ila, 2010).
Photopolymerization Processes : Oxiranes are utilized in photopolymerization processes to create copolymers with specific properties, demonstrating the role of oxiranes in developing advanced polymeric materials (Sherif et al., 2001).
Future Directions
The future directions for “3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane” could involve its use in the synthesis of polymers for electrochromic devices . These devices, which change color in response to electric voltage, have potential applications in smart windows, auto-dimming mirrors, and energy storage devices .
properties
IUPAC Name |
3-methyl-2,2-bis[4-(trifluoromethoxy)phenyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6O3/c1-10-15(24-10,11-2-6-13(7-3-11)25-16(18,19)20)12-4-8-14(9-5-12)26-17(21,22)23/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMDUVMZLWIKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-[(tert-butoxycarbonyl)amino]-3-pyrrolidinecarboxylate hydrochloride](/img/structure/B1486236.png)
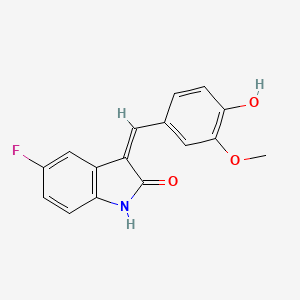
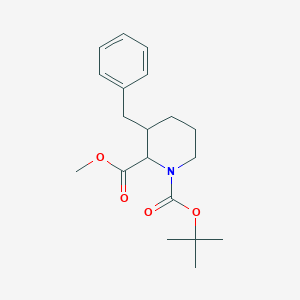
![Ethyl 3-(tert-butyl)-4-nitro-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole-5-carboxylate](/img/structure/B1486241.png)
![1-(tert-Butyl) 6a-methyl 5-benzylhexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate](/img/structure/B1486242.png)
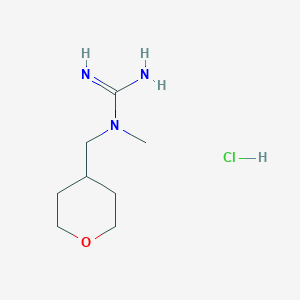

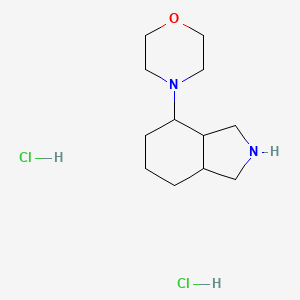
![3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid](/img/structure/B1486249.png)
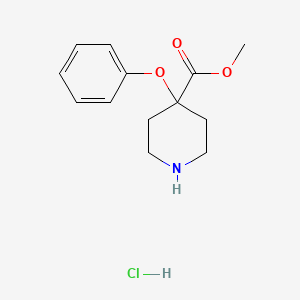
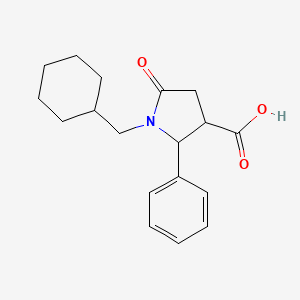
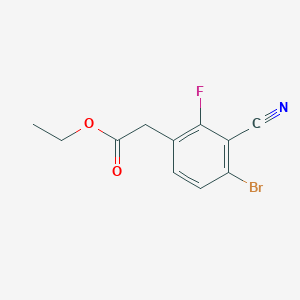
![6,9-Diazaspiro[4.5]decan-10-one hydrochloride](/img/structure/B1486256.png)